4-Hydroxyderricin
Overview
Description
4-Hydroxyderricin is a natural flavonoid compound derived from the plant Angelica keiskei. It belongs to the chalcone family and is known for its diverse biological properties, including anti-inflammatory, antidiabetic, and antitumor activities . This compound has garnered significant attention in scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxyderricin can be synthesized through various chemical reactions. One common method involves the extraction of the compound from the yellow sap of Angelica keiskei using solvents with different polarity. The extracted compound is then purified using gradient elution column chromatography . The isolated compound is a yellowish powder with a molecular formula of C21H22O4 .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Angelica keiskei plants. The process includes harvesting the plants, extracting the sap, and purifying the compound using advanced chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyderricin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemistry: It is used as a model compound for studying flavonoid chemistry and its interactions with other molecules.
Mechanism of Action
4-Hydroxyderricin exerts its effects through various molecular targets and pathways:
PI3K/AKT/mTOR Pathway: It promotes apoptosis and cell cycle arrest in cancer cells by down-regulating PI3K, p-PI3K, p-AKT, and p-mTOR protein expression.
PPARγ Agonist: The compound acts as a ligand for peroxisome proliferator-activated receptor gamma (PPARγ), promoting adipogenesis and insulin sensitivity.
MAO-B Inhibition: this compound is a potent selective inhibitor of monoamine oxidase B (MAO-B), which is involved in the breakdown of neurotransmitters.
Comparison with Similar Compounds
Properties
IUPAC Name |
(E)-1-[2-hydroxy-4-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-14(2)4-10-18-20(25-3)13-11-17(21(18)24)19(23)12-7-15-5-8-16(22)9-6-15/h4-9,11-13,22,24H,10H2,1-3H3/b12-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKYBPGIBVMHHB-KPKJPENVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316382 | |
Record name | 4-Hydroxyderricin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55912-03-3 | |
Record name | 4-Hydroxyderricin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55912-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxyderricin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055912033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxyderricin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXYDERRICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF5YY4IV2O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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